molecular formula C13H12N4O3 B2816510 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-86-0

3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2816510
CAS No.: 442652-86-0
M. Wt: 272.264
InChI Key: OQYKJEXEPYXKDA-UHFFFAOYSA-N
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Description

3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a nitrophenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the fused pyridine ring.

    Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or substituted amines.

Scientific Research Applications

3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Lacks the methyl group at the 3-position.

    3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Lacks the nitro group on the phenyl ring.

    3-methyl-4-(2-aminophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitro group and the methyl group in 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one imparts unique chemical and biological properties. The nitro group enhances its reactivity and potential biological activity, while the methyl group can influence its solubility and interaction with other molecules.

Properties

IUPAC Name

3-methyl-4-(2-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-7-12-9(6-11(18)14-13(12)16-15-7)8-4-2-3-5-10(8)17(19)20/h2-5,9H,6H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYKJEXEPYXKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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